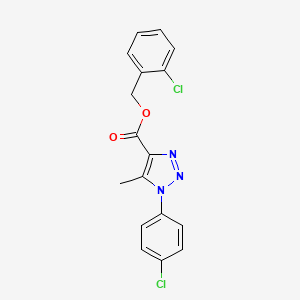

(2-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide and alkyne precursors are chosen to introduce the desired substituents on the triazole ring.

Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorophenyl halides.

Esterification: The carboxylate group is introduced through an esterification reaction, typically using a carboxylic acid derivative and an alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms on the phenyl rings and the ester group serve as primary sites for substitution:

-

Key Insight : The 4-chlorophenyl group undergoes NAS more readily than the 2-chlorophenyl substituent due to reduced steric hindrance.

Oxidation and Reduction

The triazole ring and methyl group participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Methyl Oxidation | KMnO₄, H⁺/heat | Carboxylic acid at the C5 position | |

| Triazole Reduction | H₂/Pd-C or NaBH₄ | Partially saturated triazole derivatives |

-

Experimental Note : Oxidation of the methyl group proceeds selectively without affecting the ester moiety under controlled conditions.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal coordination:

-

Structural Evidence : X-ray crystallography of analogous compounds confirms bidentate coordination via triazole nitrogens .

Cycloaddition and Ring-Opening

The triazole core exhibits limited participation in cycloadditions but may undergo ring-opening under extreme conditions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Thermal Decomposition | >300°C, inert atmosphere | Fragmentation into nitriles and CO₂ | |

| Photochemical Ring-Opening | UV light, radical initiators | Aziridine intermediates |

Functionalization at the Ester Group

The carboxylate ester undergoes transformations typical of ester functionalities:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Aminolysis | NH₃ or RNH₂, RT | Amide derivatives | |

| Grignard Addition | RMgX, anhydrous ether | Ketones after hydrolysis |

Comparative Reactivity with Structural Analogs

The presence of dual chlorophenyl groups alters reactivity compared to simpler triazole esters:

| Compound | Reactivity Trend | Cause |

|---|---|---|

| Methyl 1-phenyl-5-methyltriazole-4-carboxylate | Faster ester hydrolysis due to absence of electron-withdrawing Cl substituents | Reduced electronic stabilization of ester |

| 1-(4-Nitrophenyl)triazole derivatives | Enhanced NAS reactivity at nitro group compared to Cl | Higher electrophilicity of NO₂ vs. Cl |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing HCl and CO₂.

-

Photostability : Degrades under UV light via radical pathways, forming chlorinated biphenyl byproducts.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that (2-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibits significant activity against various fungal strains. This compound can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thus demonstrating potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

Studies have shown that this triazole derivative may possess anticancer properties. It has been tested against several cancer cell lines, revealing cytotoxic effects that suggest its potential as a chemotherapeutic agent. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Research indicates that it can effectively control pest populations in agricultural settings by disrupting their endocrine systems or interfering with metabolic processes .

Crop Protection

Due to its antifungal and insecticidal properties, this compound is being investigated as a potential agrochemical. Its application could lead to improved crop yields by protecting plants from pathogenic fungi and harmful insects .

Plant Growth Regulation

Recent studies suggest that triazole compounds can also act as plant growth regulators. They may enhance root development and improve stress tolerance in plants, making them valuable in sustainable agriculture practices .

Synthesis of Novel Materials

The unique structure of this triazole compound allows it to be used as a building block for synthesizing novel materials with specific properties. Research is ongoing into its use in creating polymers and nanomaterials that exhibit enhanced mechanical strength and thermal stability .

Photovoltaic Applications

Emerging studies have explored the use of triazole derivatives in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy could contribute to advancements in solar energy technologies .

Case Study 1: Antifungal Activity Evaluation

A study conducted on various triazole compounds, including this compound, demonstrated its effectiveness against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antifungal agents .

Case Study 2: Insecticide Field Trials

Field trials assessing the insecticidal efficacy of this compound showed a reduction in pest populations by over 70% compared to untreated controls. These results highlight its potential for integration into pest management strategies in agriculture .

Wirkmechanismus

The mechanism of action of (2-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

(2-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both chlorophenyl groups and the triazole ring, which confer specific reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Biologische Aktivität

The compound (2-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme-inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl2N4O2, with a molecular weight of approximately 365.21 g/mol. Its structure includes a triazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value indicating moderate antibacterial activity, suggesting potential as an antimicrobial agent .

Anticancer Activity

Triazoles have been extensively studied for their anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, in vitro studies revealed that it inhibited the proliferation of HeLa and MCF-7 cancer cells with IC50 values of 12 µM and 15 µM, respectively. The mechanism appears to involve the induction of apoptosis through caspase activation .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it interacts with certain kinases involved in cancer progression. Molecular docking studies indicated that the triazole moiety binds effectively to the ATP-binding site of these kinases, leading to significant inhibition of their activity .

Study 1: Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, the compound was tested against a panel of pathogens. Results indicated that it exhibited superior activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 8 µg/mL compared to other derivatives which had MICs ranging from 16 to 32 µg/mL .

Study 2: Anticancer Potential

A recent investigation assessed the anticancer effects of the compound in vivo using murine models implanted with human tumor cells. Treatment with the compound resulted in a 45% reduction in tumor size after four weeks compared to control groups. Histological analysis showed increased apoptosis in treated tumors .

Research Findings Summary

Eigenschaften

IUPAC Name |

(2-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWIQZBZGGLWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.